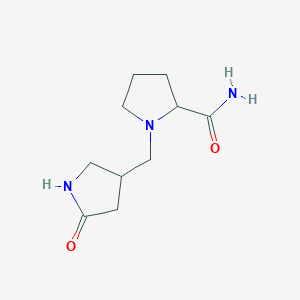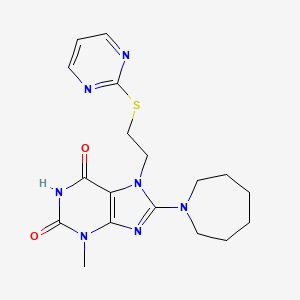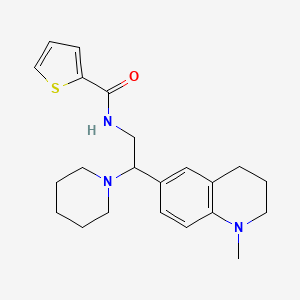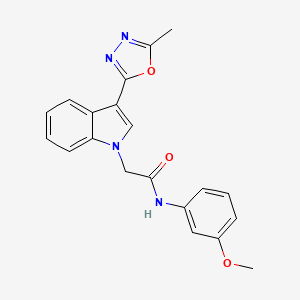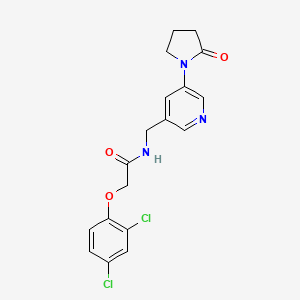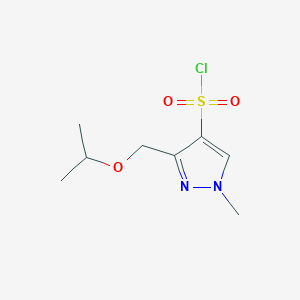![molecular formula C23H23N5O3 B2487545 3-ethyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 873076-83-6](/img/structure/B2487545.png)
3-ethyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This chemical compound belongs to a broader class of heterocyclic compounds, specifically purine derivatives, which have been extensively studied for their diverse chemical properties and potential applications in various fields, including medicinal chemistry. Although direct studies on this exact compound are limited, insights can be drawn from related research on purine and pyrimidine derivatives.
Synthesis Analysis
The synthesis of related purine derivatives typically involves multi-step reactions, starting from simple precursors to more complex heterocyclic compounds. For instance, Yao et al. (2014) describe a catalyst-free aqueous synthesis of 2-amino-7,9-dihydrothieno[3′,2′:5,6]pyrido[2,3-d]pyrimidine-4,6(3H,5H)-dione derivatives, showcasing the potential routes that could be adapted for the synthesis of the compound (Yao et al., 2014).
Molecular Structure Analysis
The molecular structure of purine derivatives, including the target compound, is characterized by a fused ring system that combines pyrimidine and imidazole rings. Sobell (1966) provides insights into the crystal structure of purine-pyrimidine hydrogen-bonded complexes, which may offer a basis for understanding the molecular structure and interactions of 3-ethyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione (Sobell, 1966).
Chemical Reactions and Properties
The chemical reactivity of purine derivatives often involves substitutions at various positions of the heterocyclic ring system. Studies like those conducted by Rahat et al. (1974) on purine-6,8-diones reveal the ionization and methylation reactions, providing insights into possible chemical reactions and properties of the target compound (Rahat et al., 1974).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are influenced by their molecular structure. The study by Trilleras et al. (2009) on pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones highlights the impact of substitution patterns on crystal structures, which can be relevant for understanding the physical properties of the compound in focus (Trilleras et al., 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles, electrophiles, and other chemical agents, are key to understanding the behavior of purine derivatives in chemical syntheses and potential applications. The work by Milcent et al. (1997), for instance, explores the reactivity of ethyl 2-aminodihydro-5-pyrimidinecarboxylate derivatives, which could provide analogies for the chemical properties of our target compound (Milcent et al., 1997).
科学的研究の応用
Synthesis and Chemical Characterization
Compounds with similar structural motifs to the mentioned compound are often synthesized for the purpose of exploring their chemical properties and potential as bioactive molecules. For instance, the synthesis and characterization of pyrimidine derivatives have been extensively studied due to their potential biological activities and applications in drug discovery (Hocková et al., 2003). These processes often involve complex synthetic routes to introduce specific functional groups that may enhance the compound's biological activity or modify its physicochemical properties.
Biological Activity and Pharmacological Potential
Pyrimidine derivatives, similar in structure to the compound , frequently exhibit a wide range of biological activities. They have been explored for their antiviral (Hocková et al., 2003), antibacterial, and antifungal properties. This research area is crucial for the development of new therapeutic agents, especially in the context of increasing resistance to existing drugs. For example, studies on substituted pyrimidine derivatives have shown potential in inhibiting retrovirus replication, highlighting their importance in antiviral therapy research (Hocková et al., 2003).
Molecular Interactions and Mechanistic Studies
Understanding the molecular interactions and mechanisms of action of compounds like 3-ethyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione can be critical for drug design and discovery. Research often focuses on the binding affinities of these molecules to biological targets, their ability to modulate biochemical pathways, and their structural relationship to biological activity. For example, studies on the crystal structure of purine-pyrimidine complexes have provided insights into base-pairing configurations that are fundamental to DNA and RNA structure, offering a basis for designing nucleotide-based drugs (Sobell, 1966).
特性
IUPAC Name |
3-ethyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-3-26-21(29)19-20(25(2)23(26)30)24-22-27(14-7-15-28(19)22)16-10-12-18(13-11-16)31-17-8-5-4-6-9-17/h4-6,8-13H,3,7,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCNRHKTNKEMFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)OC5=CC=CC=C5)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


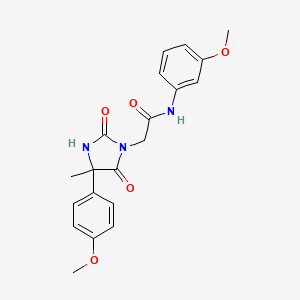
![2-chloro-6-fluoro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2487466.png)
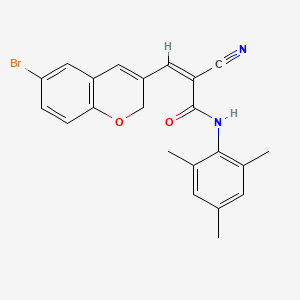
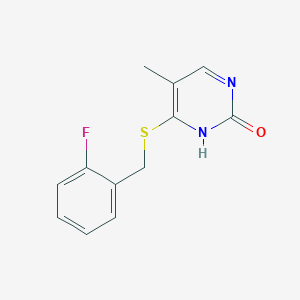
![6-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2487469.png)
![Methyl 2-[2-[2-(benzylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2487472.png)
